N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as Methylsulfonylphenyl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl involves the inhibition of specific enzymes, which leads to the disruption of various physiological processes. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body.
Biochemische Und Physiologische Effekte
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been shown to exhibit potent antioxidant activity, which may be useful in the treatment of various oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has several advantages for use in laboratory experiments, including its potent inhibitory effects on specific enzymes and its ability to exhibit various biochemical and physiological effects. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl, including the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Further studies are also needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects and toxicity. Additionally, the development of novel derivatives of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl may lead to the discovery of more potent and selective inhibitors of specific enzymes.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl involves the reaction of 4-methoxybenzyl chloride with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamideylphenyl has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Eigenschaften
Produktname |
N-(4-methoxybenzyl)-2,3,5,6-tetramethylbenzenesulfonamide |
---|---|
Molekularformel |
C18H23NO3S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-12-10-13(2)15(4)18(14(12)3)23(20,21)19-11-16-6-8-17(22-5)9-7-16/h6-10,19H,11H2,1-5H3 |
InChI-Schlüssel |
KHDLVZZRDBHRFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.